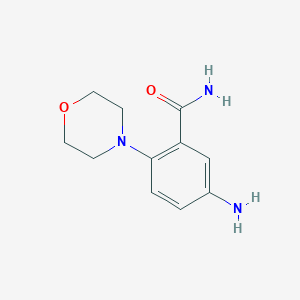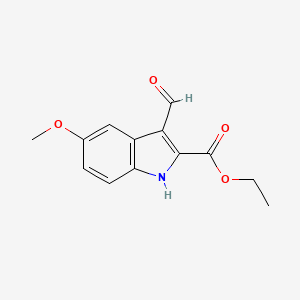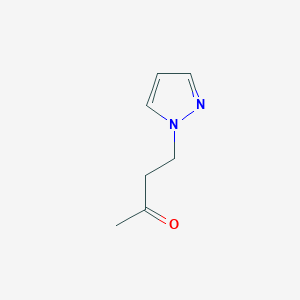![molecular formula C15H12Cl2O2 B1298298 1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone CAS No. 202144-69-2](/img/structure/B1298298.png)
1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Molecular Structure Analysis
The molecular structure of “1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” would consist of a phenyl ring (benzene ring) attached to a propionyl group (a three-carbon chain with a carbonyl group at the end). This propionyl group is further substituted at the third carbon with a 2,6-dichlorophenyl moiety through an ether linkage .Chemical Reactions Analysis
The chemical reactions that “1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” can undergo would largely depend on the reaction conditions and the reagents used. Typically, compounds with ether and ketone functional groups can undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” would depend on its molecular structure. For instance, the presence of the ether and ketone functional groups could impact its polarity, solubility, and reactivity .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(18)11-4-2-5-12(8-11)19-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNMXSIQXIBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358949 |
Source


|
| Record name | Ethanone, 1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone | |
CAS RN |
202144-69-2 |
Source


|
| Record name | Ethanone, 1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)


![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)



![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)



![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

